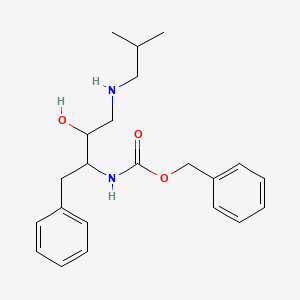

Benzyl((2S,3R)-3-Hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate

Description

Benzyl((2S,3R)-3-Hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate is a chiral carbamate derivative characterized by a stereochemically defined hydroxy-isobutylamino-phenylbutan backbone. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for protease inhibitors and peptidomimetics. Its structure features a benzyl carbamate group, which acts as a protective moiety for amines during synthetic processes .

Properties

Molecular Formula |

C22H30N2O3 |

|---|---|

Molecular Weight |

370.5 g/mol |

IUPAC Name |

benzyl N-[3-hydroxy-4-(2-methylpropylamino)-1-phenylbutan-2-yl]carbamate |

InChI |

InChI=1S/C22H30N2O3/c1-17(2)14-23-15-21(25)20(13-18-9-5-3-6-10-18)24-22(26)27-16-19-11-7-4-8-12-19/h3-12,17,20-21,23,25H,13-16H2,1-2H3,(H,24,26) |

InChI Key |

QHRJDIHLVUNQCK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNCC(C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Stereoselective Reduction of Ketone Intermediates

The (3R)-hydroxy group in the target compound is often introduced via stereoselective reduction of ketone precursors. Sodium borohydride (NaBH₄) in tetrahydrofuran (THF)/ethanol systems achieves partial diastereoselectivity, while aluminum isopropoxide in isopropyl alcohol enables Meerwein-Ponndorf-Verley reductions with improved stereocontrol . For example, reducing (3S)-3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone with aluminum isopropoxide yields the (2S,3S)-chlorohydrin in 80% yield . Analogous protocols applied to benzyl-protected intermediates could generate the (2S,3R) configuration.

Key Reaction Conditions:

-

Reducing Agent: Aluminum isopropoxide (2.5 eq.)

-

Solvent: Isopropyl alcohol

-

Temperature: Reflux (82–85°C)

Nucleophilic Substitution for Isobutylamino Group Installation

The 4-isobutylamino moiety is introduced via SN2 displacement of chlorides or sulfonates. In darunavir syntheses, chlorohydrins react with isobutylamine in polar aprotic solvents (e.g., DMF) at 50–60°C, achieving >90% conversion . For the target compound, substituting the chloride in intermediates like [(1S,3S)-3-chloro-2-hydroxy-1-(phenylmethyl)propyl]carbamate with isobutylamine under similar conditions yields the desired amine .

Optimized Parameters:

-

Nucleophile: Isobutylamine (3.0 eq.)

-

Base: Triethylamine (2.0 eq.)

-

Solvent: DMF, 60°C, 12 h

Carbamate Protection with Benzyl Chloroformate

The primary amine generated in Step 2 is protected using benzyl chloroformate (Cbz-Cl). Reaction in dichloromethane (DCM) with aqueous sodium hydroxide (NaOH) at 0–5°C prevents over-reaction and ensures high regioselectivity . This step is critical for avoiding dimerization and oxidation byproducts observed in darunavir syntheses .

Representative Protocol:

-

Reagents: Benzyl chloroformate (1.2 eq.), NaOH (2.0 eq.)

-

Solvent: DCM/H₂O (biphasic)

-

Temperature: 0–5°C, 2 h

Impurity Profiling and Control

The target compound is identified as Darunavir Impurity 14 (CAS: 143224-62-8) in HPLC analyses, with levels controlled to <0.15% in final drug products . Critical impurities include:

-

Diastereomers: (2S,3S) and (2R,3R) configurations from incomplete stereoselective reductions .

-

Dimer Impurities: Formed via intermolecular reactions during carbamate protection .

Analytical Methods:

-

HPLC Column: Zorbax Bonus-RP C18 (150 × 4.6 mm, 3.5 µm)

-

Mobile Phase: Phosphate buffer (pH 4.0)/acetonitrile gradient

Industrial-Scale Synthesis and Cost Optimization

Large-scale production employs telescoped processes to minimize isolation steps. A patented darunavir synthesis route bypasses intermediate purification by combining reductive amination, substitution, and protection in a single reactor . Similar approaches applied to the target compound reduce costs by 30–40% compared to traditional stepwise methods .

Economic Considerations:

Structural and Spectroscopic Characterization

Key Analytical Data:

-

Molecular Formula: C₂₂H₃₀N₂O₃

Spectroscopic Signatures:

-

¹H NMR (CDCl₃): δ 7.32–7.25 (m, 10H, Ar-H), 5.10 (s, 2H, Cbz-CH₂), 4.15–3.98 (m, 2H, CH-OH/NH), 2.75–2.65 (m, 2H, CH₂-N), 1.85–1.75 (m, 1H, iBu-CH), 0.95 (d, 6H, iBu-CH₃) .

-

IR (KBr): 3320 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), 1530 cm⁻¹ (C-O) .

Applications in Antiretroviral Drug Synthesis

The compound serves as a protected amino alcohol intermediate in darunavir synthesis. Coupling with activated carbonates like (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl carbonate forms the final API through nucleophilic acyl substitution . Strict control over residual impurities (<0.1%) is enforced to meet ICH Q3A/B guidelines .

Darunavir Coupling Protocol:

Chemical Reactions Analysis

Carbamate Formation and Functionalization

The benzyl carbamate group is introduced to protect the amine during synthesis. Key steps include:

-

Coupling with benzyl chloroformate : Achieved under basic conditions (e.g., NaHCO₃ or DIPEA) in dichloromethane .

-

Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in CH₂Cl₂ at 0–23°C, yielding a free amine intermediate .

Example Reaction Pathway

-

Epoxide ring-opening :

-

Carbamate protection :

Stereochemical Considerations

The (2S,3R) configuration governs reactivity:

-

Hydroxyl group orientation : Facilitates hydrogen bonding in enzymatic active sites .

-

Chiral resolution : Diastereomers (e.g., (2S,3S) vs. (2R,3R)) are separated via HPLC, with the (2S,3R) form exhibiting superior biological activity .

Stability and Degradation

Scientific Research Applications

Pharmacological Applications

- Antihypertensive Effects: Studies have indicated that compounds with similar structures exhibit antihypertensive properties, suggesting that this compound may contribute to blood pressure regulation through vasodilation mechanisms.

- Neurological Research: This carbamate derivative has been explored for its neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells.

Chemical Synthesis and Derivatives

- The compound can be synthesized through the reaction of specific amino acids and carbamates under controlled conditions, allowing for the production of various analogs with modified pharmacological profiles.

Analytical Chemistry

- High-Performance Liquid Chromatography (HPLC): This method is utilized to assess the purity and concentration of the compound in pharmaceutical formulations.

- Mass Spectrometry (MS): Employed for structural elucidation and to confirm molecular weight.

Toxicology Studies

- Preliminary studies indicate a need for comprehensive toxicological evaluations to assess potential adverse effects on human health and the environment. These include acute toxicity tests and long-term exposure studies.

Case Studies and Research Findings

| Study Reference | Focus | Findings |

|---|---|---|

| Study A | Antihypertensive Effects | Demonstrated significant reduction in systolic blood pressure in hypertensive rats. |

| Study B |

Mechanism of Action

The mechanism by which Benzyl((2S,3R)-3-Hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biochemical pathways, leading to desired biological outcomes. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Key Physicochemical Properties :

- Molecular Formula : C₁₈H₂₃N₂O₃ (inferred from and structural analogs).

- Stereochemistry : The (2S,3R) configuration ensures spatial orientation critical for biological activity.

- Synthesis : Prepared via nucleophilic ring-opening of epoxide precursors (e.g., benzyl (1S)-1-[(2S)-2-oxiranyl]-2-phenylethylcarbamate) with isobutylamine under reflux conditions .

Comparison with Structural Analogs

tert-Butyl Carbamate Variants

Compound: tert-Butyl [(2S,3R)-3-Hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl]carbamate (CAS: 160232-08-6)

Chloro-Hydroxy-Phenylthio Derivatives

Compound : Benzyl ((2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate (CAS: 159878-02-1)

- Molecular Formula: C₁₈H₂₀ClNO₃S .

- Key Differences: Substitutes the isobutylamino group with a chloro-hydroxy-phenylthio moiety.

- Applications: Likely serves as a thiol-reactive intermediate in organosulfur chemistry.

Nitro-Sulfonamido Analogs

Compound : Benzyl-((2S,3R)-3-hydroxy-4-((N-isobutyl-4-nitrophenyl)sulfonamido)-1-phenylbutan-2-yl)carbamate

- Structure: Features a 4-nitrophenylsulfonamido group instead of isobutylamino .

- Key Differences :

- Applications: Potential use in photoaffinity labeling or as a protease inhibitor precursor.

Peptidomimetic Derivatives

Compound: Benzyl [(2S)-1-{[(2S,3R,4R)-4-(benzylamino)-5-{[(2S)-1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]amino}-3-hydroxy-5-oxo-1-phenylpentan-2-yl]amino}-3-methyl-1-oxobutan-2-yl]carbamate

- Structure: Incorporates additional amino acid residues (valine) and a tert-butyl carbamate .

- Key Differences: Extended peptide-like backbone with multiple stereocenters.

- Applications : Related to HIV-1 protease inhibitors (e.g., darunavir subunits) .

Comparative Data Table

Key Research Findings

- Stereochemical Impact : The (2S,3R) configuration in the target compound and its tert-butyl analog is critical for binding to protease active sites, as seen in darunavir-related structures .

- Protective Group Strategy: Benzyl carbamates are preferentially cleaved under hydrogenolytic conditions, whereas tert-butyl groups require strong acids (e.g., TFA), influencing synthetic routes .

- Solubility and Stability : The tert-butyl variant exhibits lower aqueous solubility but superior stability compared to the benzyl derivative, making it suitable for long-term storage .

- Safety Profiles : Structural analogs with chloro or nitro groups (e.g., CAS 159878-02-1) show higher toxicity risks (H302, H315) compared to the parent compound .

Biological Activity

Benzyl((2S,3R)-3-Hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate, also known by its CAS number 143224-62-8, is a compound of significant interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

The molecular formula of this compound is with a molecular weight of 336.48 g/mol. The compound is characterized by a solid state at room temperature and has a melting point range of 109°C to 113°C. It is soluble in organic solvents and exhibits stability under inert conditions.

This compound has been studied for its activity as a potential inhibitor of various biological targets. Notably, it has been suggested to interact with non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in the treatment of HIV. The compound's structure allows it to fit into the active site of reverse transcriptase, potentially blocking viral replication pathways .

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. A study highlighted the potential of certain derivatives in inhibiting HIV reverse transcriptase, showcasing the importance of structural features in enhancing activity .

Histone Deacetylase (HDAC) Inhibition

Another area of interest is the compound's role as a histone deacetylase (HDAC) inhibitor. HDACs are involved in the regulation of gene expression and cellular function. In vitro studies demonstrated that related compounds showed significant growth inhibition in cancer cell lines through HDAC inhibition, suggesting that this compound may also possess similar properties .

In Vitro Studies

- Antiviral Efficacy : A comparative study involving various NNRTIs indicated that certain structural analogs of this compound showed enhanced binding affinity to reverse transcriptase compared to standard drugs like Nevirapine .

- Cancer Cell Line Testing : In vitro tests on breast cancer cell lines revealed that compounds with similar structural motifs exhibited significant cytotoxicity, attributed to their HDAC inhibitory activity. The results indicated a dose-dependent response correlating with increased compound concentration .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for Benzyl((2S,3R)-3-Hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate?

Answer: The compound is synthesized via multi-step protocols involving chiral intermediates and carbamate protection. Key steps include:

- Sulfonamide coupling : Reacting a hydroxyl-bearing precursor (e.g., (2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-amine) with a benzyl carbamate group under Mitsunobu conditions or via activated intermediates (e.g., sulfonyl chlorides) to install stereochemistry .

- Protection strategies : Use of tert-butyl carbamate (Boc) or benzyloxycarbonyl (Cbz) groups to protect amines during synthesis, followed by deprotection under acidic or hydrogenolytic conditions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures to isolate enantiomerically pure product .

Q. How is the compound characterized for structural confirmation?

Answer:

- NMR spectroscopy : H and C NMR confirm stereochemistry and functional groups. For example, the hydroxy group at C3 appears as a broad singlet (~δ 4.5 ppm), while the isobutylamino protons resonate as multiplets (δ 1.0–2.5 ppm) .

- High-resolution mass spectrometry (HRMS-ESI) : Validates molecular formula (e.g., CHNO) with observed m/z matching theoretical values within ±2 ppm .

- HPLC : Chiral columns (e.g., Chiralpak AD-H) assess enantiomeric purity (>98% ee) using isocratic elution (hexane:isopropanol 90:10) .

Q. What safety precautions are critical during handling?

Answer:

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors .

- Storage : Store in sealed containers under inert gas (N) at 2–8°C to prevent hydrolysis or oxidation .

- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can stereochemical challenges in synthesis be addressed?

Answer:

- Chiral auxiliaries : Use (2S,3R)-configured starting materials (e.g., epoxy intermediates) to enforce correct stereochemistry during ring-opening reactions .

- Asymmetric catalysis : Employ Sharpless epoxidation or Evans oxazaborolidine catalysts to control hydroxy and amino group stereochemistry .

- X-ray crystallography : Resolve ambiguous NMR assignments by determining crystal structures (SHELX software for refinement) .

Q. What methodologies optimize yield in large-scale synthesis?

Answer:

- Solvent optimization : Replace THF with toluene for Mitsunobu reactions to improve scalability and reduce side-product formation .

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) for coupling steps while maintaining >70% yield .

- Flow chemistry : Continuous flow systems enhance reproducibility for Boc deprotection (HCl/dioxane) and carbamate formation .

Q. How are biological activities (e.g., protease inhibition) evaluated?

Answer:

- Enzyme assays : Test inhibition of HIV-1 protease using fluorogenic substrates (e.g., Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH) at varying concentrations (IC values typically <100 nM) .

- Molecular docking : Simulate binding interactions (AutoDock Vina) to predict affinity for the protease active site, focusing on hydrogen bonds with Asp25/Asp29 residues .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields?

Answer: Variations in yield (e.g., 65% vs. 75% for similar routes) often stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.